An In-Depth Technical Guide to Methyl 3-bromo-1H-indole-2-carboxylate
An In-Depth Technical Guide to Methyl 3-bromo-1H-indole-2-carboxylate
CAS Number: 220664-31-3
Executive Summary
Methyl 3-bromo-1H-indole-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of a bromine atom at the C3-position and a methyl ester at the C2-position provides two orthogonal reactive handles for extensive functionalization. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the compound's properties, a detailed and validated synthetic protocol, key applications in drug discovery, and essential safety and handling procedures. The narrative emphasizes the rationale behind methodological choices, providing a framework for its effective use in the laboratory.
Introduction to a Versatile Synthetic Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from anticancer to antiviral and neuropharmacological drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. Methyl 3-bromo-1H-indole-2-carboxylate emerges as a particularly valuable derivative.
The true synthetic power of this molecule lies in its bifunctionality:
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The methyl ester at the C2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a vector for extending the molecular framework.
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The bromo substituent at the C3-position is a versatile handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and heteroaryl moieties. This position is often critical for modulating potency and selectivity for biological targets.
This guide provides the technical insights necessary to leverage these features for the synthesis of novel and complex molecular entities.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The key properties of Methyl 3-bromo-1H-indole-2-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 220664-31-3 | [3][4][5] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3] |
| Molecular Weight | 254.08 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Purity | ≥97% (typical commercial grade) | N/A |
Spectroscopic Signature
While specific spectra should be run for each batch, the expected NMR and MS data provide a reliable fingerprint for identity and purity confirmation.
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a characteristic downfield singlet for the N-H proton (~12.5 ppm), aromatic multiplets for the benzene ring protons (7.2-8.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm). The absence of a proton signal at the C3-position is a key indicator of successful bromination.
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¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the carbonyl carbon of the ester (~160 ppm), carbons of the indole ring system, and the methyl carbon of the ester (~52 ppm). The C3 carbon bearing the bromine will be significantly shifted.
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Mass Spectrometry (ESI-MS): The analysis will reveal a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M+H]⁺ at m/z 254 and 256 in an approximate 1:1 ratio.
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for preparing methyl 3-bromo-1H-indole-2-carboxylate is through the electrophilic bromination of its precursor, methyl 1H-indole-2-carboxylate.
Causality Behind Experimental Choices
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Reagent Selection: N-Bromosuccinimide (NBS) is the brominating agent of choice. It is an electrophilic bromine source that is crystalline, easy to handle, and highly regioselective for the electron-rich C3-position of the indole nucleus. Its use avoids the hazards associated with handling liquid bromine.
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Solvent System: Anhydrous acetonitrile (MeCN) is selected as the solvent. It effectively dissolves the indole substrate and NBS, ensuring a homogeneous reaction. Its relatively high polarity can stabilize the charged intermediates formed during the electrophilic aromatic substitution mechanism.
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Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate, minimizing the formation of potential side products, such as dibrominated species. Allowing the reaction to warm to room temperature ensures completion.
Step-by-Step Synthetic Protocol
Reaction: Electrophilic bromination of methyl 1H-indole-2-carboxylate.
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Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-2-carboxylate (1.0 eq).
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Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of substrate) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
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Cooling: Cool the solution to 0°C using an ice-water bath.
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Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled indole solution over 15-20 minutes.
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Scientist's Note: A slight excess of NBS ensures complete consumption of the starting material. A slow, dropwise addition is critical to maintain temperature control and maximize regioselectivity.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate.
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Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Quality Control
The crude product is typically purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel.
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Column Chromatography: A gradient elution system of hexane and ethyl acetate is effective. The product will elute after the less polar impurities.
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Purity Verification: The purity of the final product should be confirmed to be >97% using ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Synthesis Workflow Diagram
Applications in Drug Discovery
The utility of methyl 3-bromo-1H-indole-2-carboxylate is most evident in its role as a versatile intermediate for creating libraries of novel compounds for high-throughput screening.
The Power of Palladium-Catalyzed Cross-Coupling
The C3-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reacting the bromoindole with various boronic acids or esters introduces new aryl or heteroaryl groups. This is a common strategy to explore the Structure-Activity Relationship (SAR) of a lead compound by modifying its steric and electronic properties.
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Sonogashira Coupling: Coupling with terminal alkynes introduces a rigid alkynyl linker, which can be used to probe deeper into a protein's binding pocket or to serve as a precursor for further transformations.
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Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of amine functionalities, which can introduce basic centers to improve solubility or form key hydrogen bonds with a biological target.
Case Study: Development of EP4 Receptor Antagonists
A notable application of this scaffold is in the synthesis of Prostaglandin E2 receptor 4 (EP4) antagonists.[6] The EP4 receptor is a G-protein coupled receptor involved in inflammation, pain, and oncology. Antagonizing this receptor is a promising therapeutic strategy. In this context, the indole core serves as the central scaffold, with the C3 position often functionalized to achieve high binding affinity and selectivity. The synthesis of arylamide derivatives from methyl 3-bromo-1H-indole-2-carboxylate is a key step in creating potent EP4 antagonists.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory.
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Hazard Identification: While not acutely toxic, indole derivatives should be handled with care. The compound may cause skin, eye, and respiratory irritation.[7][8][9]
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Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep it away from strong oxidizing agents and bases.[7]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[9]
Conclusion
Methyl 3-bromo-1H-indole-2-carboxylate is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, validated synthetic accessibility, and strategic bifunctionality provide chemists with a reliable and versatile platform for the rapid synthesis of diverse and complex molecular architectures. Understanding the principles outlined in this guide will empower researchers to fully exploit its synthetic potential in their pursuit of novel therapeutic agents and functional materials.
References
- King-Pharm. METHYL 3-BROMO-1H-INDOLE-2-CARBOXYLATE [220664-31-3].
- ChemicalBook. METHYL 3-BROMO-1H-INDOLE-2-CARBOXYLATE - Safety Data Sheet.
- ChemicalBook. METHYL 3-BROMO-1H-INDOLE-2-CARBOXYLATE CAS#: 220664-31-3.
- BLD Pharm. Methyl 3-bromo-1-tosyl-1H-indole-2-carboxylate.
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- ChemicalBook. METHYL 3-BROMO-1H-INDOLE-2-CARBOXYLATE | 220664-31-3.
- Cayman Chemical. SAFETY DATA SHEET.
- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
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